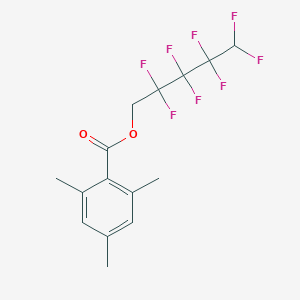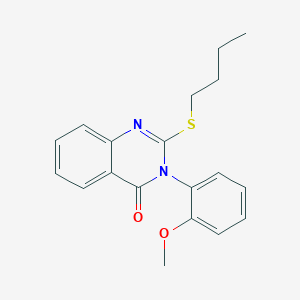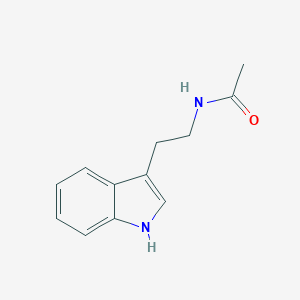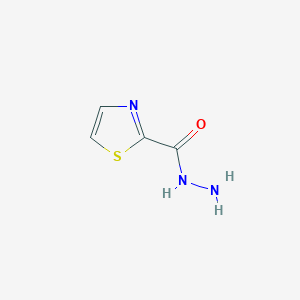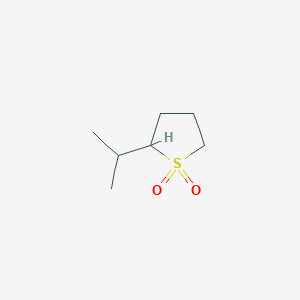
2-Propan-2-ylthiolane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propan-2-ylthiolane 1,1-dioxide, also known as sulfolane, is a highly polar and stable cyclic sulfone. It is widely used as a solvent in various industries, including petrochemical, pharmaceutical, and agricultural. In recent years, there has been growing interest in the scientific research application of sulfolane due to its unique physicochemical properties.
Mecanismo De Acción
The mechanism of action of 2-Propan-2-ylthiolane 1,1-dioxide is not well understood. However, it is believed to act as a polar aprotic solvent, which can stabilize highly polar intermediates and transition states during chemical reactions. Sulfolane can also act as a hydrogen bond acceptor, forming strong hydrogen bonds with polar molecules.
Efectos Bioquímicos Y Fisiológicos
Sulfolane has been shown to have low toxicity and is considered to be relatively safe for human use. However, there is limited information available on the biochemical and physiological effects of 2-Propan-2-ylthiolane 1,1-dioxide. Studies have shown that 2-Propan-2-ylthiolane 1,1-dioxide can penetrate cell membranes and interact with cellular components, but the exact mechanism of action is not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfolane has several advantages as a solvent for laboratory experiments. It is highly polar and stable, making it suitable for reactions involving highly polar compounds. It has a high boiling point and low viscosity, which makes it easy to handle and recover. Additionally, 2-Propan-2-ylthiolane 1,1-dioxide has a low toxicity and is considered to be relatively safe for human use.
However, there are also some limitations to the use of 2-Propan-2-ylthiolane 1,1-dioxide in laboratory experiments. It is relatively expensive, and the synthesis process can be challenging and time-consuming. Sulfolane can also be difficult to remove from reaction mixtures, which can complicate product isolation and purification.
Direcciones Futuras
There are several potential future directions for the scientific research application of 2-Propan-2-ylthiolane 1,1-dioxide. One area of interest is the development of new synthetic methodologies using 2-Propan-2-ylthiolane 1,1-dioxide as a solvent or reactant. Another potential direction is the use of 2-Propan-2-ylthiolane 1,1-dioxide in the development of new materials, such as polymers and nanoparticles.
In the field of electrochemistry, there is growing interest in the use of 2-Propan-2-ylthiolane 1,1-dioxide as a solvent for the development of high-performance batteries and supercapacitors. Finally, there is potential for the use of 2-Propan-2-ylthiolane 1,1-dioxide in the field of biotechnology, such as the development of new drug delivery systems and biomaterials.
Conclusion
In conclusion, 2-Propan-2-ylthiolane 1,1-dioxide is a highly polar and stable cyclic sulfone that has a wide range of scientific research applications. It is commonly used as a solvent in various industries, including petrochemical, pharmaceutical, and agricultural. Sulfolane has several advantages as a solvent for laboratory experiments, including its high polarity, stability, and low toxicity. There are several potential future directions for the scientific research application of 2-Propan-2-ylthiolane 1,1-dioxide, including the development of new synthetic methodologies, materials, and electrochemical applications.
Métodos De Síntesis
Sulfolane can be synthesized through the oxidation of tetrahydrothiophene using hydrogen peroxide or air as an oxidant. The reaction is typically carried out in the presence of a catalyst such as molybdenum or tungsten oxides. The yield of 2-Propan-2-ylthiolane 1,1-dioxide can be improved by optimizing the reaction conditions, including temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
Sulfolane has been extensively studied for its potential applications in various fields of science. In organic synthesis, 2-Propan-2-ylthiolane 1,1-dioxide is used as a solvent for reactions involving highly polar compounds such as organometallics and Grignard reagents. It has also been used as a reactant in the synthesis of various organic compounds, including heterocycles and chiral compounds.
In the field of electrochemistry, 2-Propan-2-ylthiolane 1,1-dioxide is commonly used as a solvent for electrolytes due to its high dielectric constant and low viscosity. It has been used in the development of high-performance lithium-ion batteries and supercapacitors.
Propiedades
Número CAS |
17113-59-6 |
|---|---|
Nombre del producto |
2-Propan-2-ylthiolane 1,1-dioxide |
Fórmula molecular |
C7H14O2S |
Peso molecular |
162.25 g/mol |
Nombre IUPAC |
2-propan-2-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C7H14O2S/c1-6(2)7-4-3-5-10(7,8)9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
XSRNRVDTABHHME-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCCS1(=O)=O |
SMILES canónico |
CC(C)C1CCCS1(=O)=O |
Sinónimos |
Thiophene, tetrahydro-2-(1-methylethyl)-, 1,1-dioxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



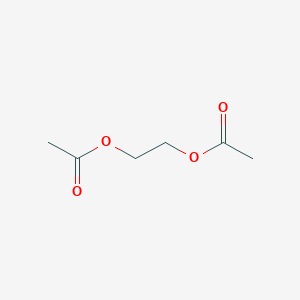
![Dibenzo[fg,ij]phenanthro[2,1,10,9,8,7-pqrstuv]pentaphene](/img/structure/B93916.png)
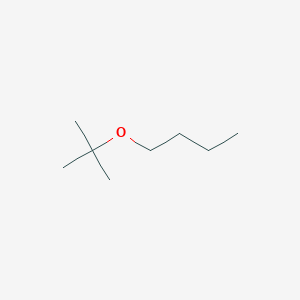
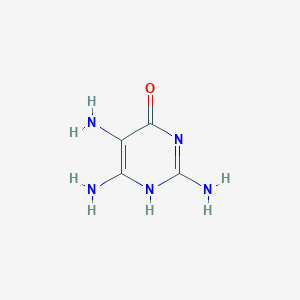
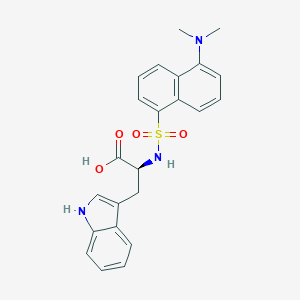
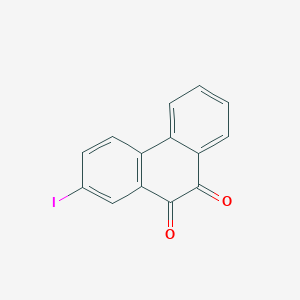

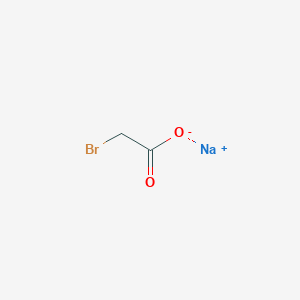
![4-Methoxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B93928.png)
